3-Dodecylphenol

Description

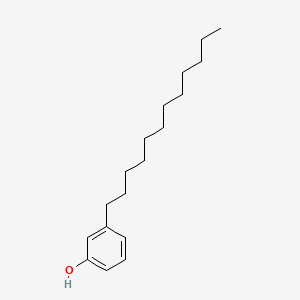

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

29665-57-4 |

|---|---|

Formule moléculaire |

C18H30O |

Poids moléculaire |

262.4 g/mol |

Nom IUPAC |

3-dodecylphenol |

InChI |

InChI=1S/C18H30O/c1-2-3-4-5-6-7-8-9-10-11-13-17-14-12-15-18(19)16-17/h12,14-16,19H,2-11,13H2,1H3 |

Clé InChI |

PPUYTKKLEAZCCW-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCCCCC1=CC(=CC=C1)O |

Origine du produit |

United States |

Synthetic Methodologies and Mechanistic Aspects of 3 Dodecylphenol Formation

Elucidation of Classical Synthetic Pathways for m-Alkylphenols

Classical approaches to m-alkylphenols often circumvent the directing effects of the hydroxyl group by constructing the aromatic ring from a precursor that already contains the desired meta-substitution pattern or by using multi-step sequences involving protecting groups and functional group interconversions.

Grignard reagents, as powerful carbon nucleophiles, provide a reliable method for forming carbon-carbon bonds. byjus.com A classical route to m-alkylphenols can be envisioned through the reaction of a Grignard reagent with a suitably substituted carbonyl compound. For instance, a dodecylmagnesium halide could react with a protected 3-hydroxyacetophenone. The resulting tertiary alcohol can then be subjected to dehydration and subsequent hydrogenation to yield the dodecyl group, followed by deprotection to reveal the phenol (B47542).

A more direct, though still multi-step, approach involves the reaction of an organomagnesium compound with a ketone, followed by an oxidation step to produce the phenol. mdpi.com This method allows for the strategic placement of the alkyl group prior to the formation of the aromatic hydroxyl group. The Grignard reagent, acting as a strong nucleophile, attacks the carbonyl carbon of a ketone. masterorganicchemistry.com The resulting alkoxide is then protonated to form an alcohol, which can subsequently be oxidized to the target phenol. mdpi.com The versatility of Grignard reagents allows for their formation from a wide range of alkyl halides, making this a flexible, albeit indirect, route. scienceinfo.com

An effective strategy for synthesizing meta-substituted phenols involves the de novo construction of the aromatic ring from a non-aromatic precursor, a method that avoids the challenges of electrophilic aromatic substitution on a pre-existing phenol ring. gaylordchemical.com This can be achieved through the dehydrogenative aromatization of substituted cyclohexenone derivatives. researchgate.net

This pathway typically begins with the synthesis of a cyclohexenone ring bearing an alkyl group at the desired position relative to the eventual hydroxyl group. For the synthesis of 3-dodecylphenol, a 5-dodecylcyclohex-2-en-1-one intermediate would be required. This intermediate can then be subjected to an oxidation and aromatization process. A notable metal-free method employs a catalytic amount of molecular iodine (I₂) with dimethyl sulfoxide (B87167) (DMSO) serving as the terminal oxidant. gaylordchemical.comresearchgate.net

The proposed mechanism involves the iodination of the enone at the alpha-carbon, followed by elimination and subsequent oxidation steps, with DMSO regenerating the iodine catalyst. gaylordchemical.com This approach is advantageous as it uses inexpensive and low-toxicity reagents and is tolerant of various functional groups, providing direct access to meta-substituted phenols that are difficult to obtain through traditional routes. gaylordchemical.com

| Method | Key Reagents | Intermediate(s) | Primary Advantage |

| Grignard-based | Dodecylmagnesium halide, protected 3-hydroxyketone | Tertiary alcohol | Circumvents regioselectivity issues of direct alkylation |

| Oxidation/Aromatization | 5-Dodecylcyclohex-2-en-1-one, I₂ (cat.), DMSO | Iodinated cyclohexenone | Direct formation of meta-substituted phenol from cyclic precursor gaylordchemical.com |

Modern Catalytic Strategies for Dodecylphenol (B1171820) Synthesis

Modern synthetic efforts focus on the direct alkylation of phenol using catalysts to control the reaction's efficiency and selectivity. While industrially important, these methods must contend with the inherent electronic properties of the phenol ring.

The direct alkylation of phenol with long-chain olefins (like 1-dodecene) or alcohols is a primary industrial route to produce alkylphenols. scielo.brrepec.org This reaction is a type of Friedel-Crafts alkylation, which typically employs an acid catalyst. jk-sci.com Both homogeneous acids, such as sulfuric acid and hydrofluoric acid, and heterogeneous solid acid catalysts are used. scielo.brresearchgate.net

Heterogeneous catalysts, including zeolites, macroporous ion-exchange resins (e.g., Amberlyst-15), niobium phosphate, and various metal oxides, are increasingly favored due to their environmental benefits, such as reduced corrosive waste and ease of separation. scielo.brresearchgate.net The reaction involves the protonation of the olefin (e.g., 1-dodecene) or alcohol by the acid catalyst to form a carbocation electrophile. jk-sci.compnnl.gov This carbocation then attacks the electron-rich phenol ring in an electrophilic aromatic substitution reaction to form the C-C bond. researchgate.net

The reaction can lead to both C-alkylation (the desired alkylphenol product) and O-alkylation (forming a phenyl ether). O-alkylation is often kinetically favored, especially at lower temperatures and with weaker acid sites, while C-alkylation is thermodynamically more stable and favored at higher temperatures with stronger acid sites. scielo.brcaltech.edu

Controlling regioselectivity is the most critical challenge in the direct synthesis of this compound. The hydroxyl group is a strongly activating, ortho- and para-directing substituent. gaylordchemical.com Consequently, direct Friedel-Crafts alkylation of phenol with dodecene or dodecanol (B89629) overwhelmingly yields 2-dodecylphenol (B1585192) and 4-dodecylphenol (B94205) as the major products. The formation of the meta-isomer, this compound, is electronically disfavored and typically occurs in very low yields, if at all, under standard alkylation conditions.

Some catalytic systems can influence the ortho/para product ratio. For example, catalysts with specific steric properties, like aluminum phenoxide, can favor ortho-alkylation. whiterose.ac.uk Rhenium-based catalysts have also shown high selectivity for ortho-mono-alkylation. orgsyn.org However, achieving high selectivity for the meta position through direct alkylation of phenol remains an unsolved problem. Therefore, the synthesis of this compound generally requires the multi-step classical approaches described in section 2.1, where the substitution pattern is established before the phenol functionality is introduced or finalized.

| Catalyst Type | Typical Alkylating Agent | Primary Products | Key Challenge for 3-DP Synthesis |

| Solid Acids (Zeolites, Resins) scielo.br | 1-Dodecene, Dodecanol | 2- and 4-Dodecylphenol, Dodecyl Phenyl Ether | Strong ortho-, para-directing nature of the hydroxyl group |

| Aluminum Phenoxide whiterose.ac.uk | Olefins (e.g., isobutene) | 2-Alkylphenol, 2,6-Dialkylphenol | Steric hindrance favors ortho-substitution, not meta |

| Rhenium Carbonyls orgsyn.org | 1-Decene | 2-Alkylphenol | High selectivity for ortho-position only |

Kinetic and Mechanistic Studies of this compound Synthetic Routes

Understanding the kinetics and mechanisms of phenol alkylation is crucial for optimizing reaction conditions and catalyst design, even if these insights primarily explain the formation of the more common ortho and para isomers.

Mechanistic studies, often employing density functional theory (DFT), have elucidated the complex pathways of phenol alkylation. researchgate.netcaltech.edu A key finding is the competition between O-alkylation and C-alkylation. The reaction can proceed through a neutral pathway, where an olefin reacts with the acid catalyst to form an ester, which then leads to either the O- or C-alkylated product. researchgate.net O-alkylation to form the phenolic ether is often the most energetically favorable initial step under neutral conditions. caltech.edu

An alternative ionic rearrangement mechanism describes the intramolecular migration of the alkyl group from the initially formed phenolic ether to the ortho and para positions on the ring. researchgate.netcaltech.edu Protonation of the ether intermediate significantly lowers the energy barriers for these migrations, accounting for the high yields of C-alkylphenols observed experimentally. researchgate.net

Environmental Occurrence and Transformation Dynamics of Dodecylphenol

Environmental Pathways and Distribution of Dodecylphenol (B1171820) Isomers

The environmental fate of dodecylphenol is largely governed by its physicochemical properties, which include low water solubility and a high octanol-water partition coefficient (log Kow), indicating a strong tendency to associate with organic matter. service.gov.ukservice.gov.uk Commercial dodecylphenol is typically a complex mixture of isomers, with the alkyl chain, which can be linear or branched, attached to the phenol (B47542) ring at the ortho, meta, or para position. The para-isomers with branched dodecyl chains are the most common in commercial products. service.gov.uk

Once released into the environment, dodecylphenol isomers are not expected to undergo significant atmospheric transport due to their low vapor pressure. service.gov.uk The primary environmental compartments of concern are soil and sediment. service.gov.uk Fugacity modeling indicates that upon release to water, a vast majority of dodecylphenol is expected to partition to sediment, while release to soil results in its retention within the soil matrix. service.gov.uk

| Compartment | Release to Air (%) | Release to Water (%) | Release to Soil (%) |

|---|---|---|---|

| Air | 0.03 | 0.001 | <0.001 |

| Water | 0.005 | 0.91 | 0.003 |

| Soil | 99.5 | 4.54 | 94.7 |

| Sediment | 0.49 | 94.5 | 0.32 |

This table is based on fugacity modeling for para-C12-alkylphenols and illustrates the predicted environmental distribution following release into different compartments. service.gov.uk

Studies on the isomer-specific distribution of dodecylphenol are limited. However, research on the closely related nonylphenols suggests that the structure of the alkyl chain can influence the partitioning behavior and persistence of different isomers. researchgate.net It is plausible that similar isomer-specific partitioning occurs for dodecylphenols, with branched-chain isomers potentially exhibiting different sorption characteristics in soil and sediment compared to linear-chain isomers. The position of the dodecyl group on the phenol ring (ortho, meta, or para) is also expected to influence its environmental behavior.

Dodecylphenol is considered to be persistent in the environment and has a high potential for bioaccumulation in aquatic organisms, with a measured fish bioconcentration factor of 823. service.gov.uk This suggests that it can accumulate in the fatty tissues of organisms, leading to potential biomagnification through the food chain.

Biogeochemical Cycling and Degradation Mechanisms

The persistence of dodecylphenol in the environment is linked to its resistance to rapid degradation. However, both biotic and abiotic processes can contribute to its transformation over time.

The microbial biodegradation of phenols, in general, is a well-documented process involving various bacteria and fungi. researchgate.net For alkylphenols like dodecylphenol, the degradation can be initiated through two primary pathways: oxidation of the alkyl chain or hydroxylation of the aromatic ring. nih.gov

While specific studies on the biodegradation pathways of 3-dodecylphenol are scarce, research on other long-chain alkylphenols, such as nonylphenol, provides valuable insights. The biodegradation of branched nonylphenol isomers has been shown to be isomer-specific, with the structure of the alkyl chain significantly influencing the rate and extent of degradation. researchgate.netresearchgate.net Strains of Sphingomonas have been identified as capable of degrading branched nonylphenol, often via an unusual ipso-substitution mechanism, where the alkyl group is cleaved from the aromatic ring. nih.gov

For phenol and short-chain alkylphenols, the initial step in aerobic biodegradation is typically the hydroxylation of the aromatic ring to form a catechol derivative. This is followed by ring cleavage via either the ortho or meta pathway, leading to the formation of intermediates that can enter central metabolic pathways. nih.govresearchgate.net It is hypothesized that a similar pathway may be involved in the degradation of dodecylphenol, although the long alkyl chain may present steric hindrance to the enzymes involved.

The enzymatic machinery responsible for the initial attack on the dodecylphenol molecule is crucial for its biodegradation. While specific enzymes for this compound have not been extensively characterized, the broader families of enzymes involved in the degradation of phenolic compounds are well-known.

Phase I biotransformation reactions, which introduce or expose functional groups, are often catalyzed by cytochrome P450 monooxygenases. nih.govresearchgate.net These enzymes are capable of hydroxylating the aromatic ring of phenolic compounds. Phenol hydroxylases are a key class of monooxygenases that convert phenols to their corresponding catechols. nih.govmdpi.com It is likely that a phenol hydroxylase or a similar enzyme is responsible for the initial hydroxylation of this compound in susceptible microorganisms.

Following hydroxylation, the resulting dodecylcatechol would be a substrate for ring-cleavage dioxygenases. Catechol 1,2-dioxygenases and catechol 2,3-dioxygenases are responsible for the ortho and meta cleavage of the aromatic ring, respectively. nih.govmdpi.com The specific type of dioxygenase present in a given microorganism determines the subsequent metabolic pathway.

| Enzyme Class | Potential Role in this compound Biotransformation | Substrate | Product |

|---|---|---|---|

| Phenol Hydroxylase (Monooxygenase) | Initial hydroxylation of the aromatic ring | This compound | Dodecylcatechol |

| Catechol 1,2-Dioxygenase | Ortho cleavage of the aromatic ring | Dodecylcatechol | cis,cis-Muconic acid derivative |

| Catechol 2,3-Dioxygenase | Meta cleavage of the aromatic ring | Dodecylcatechol | 2-Hydroxymuconic semialdehyde derivative |

This table outlines the hypothesized enzyme systems involved in the initial stages of this compound biodegradation based on known pathways for other phenolic compounds.

Abiotic Environmental Fate Processes

In addition to microbial degradation, abiotic processes can also contribute to the transformation of this compound in the environment.

Photolytic degradation, or photodegradation, is a process where chemical compounds are broken down by light. For phenolic compounds in aqueous environments, this can be a significant transformation pathway. researchgate.net Studies on the photodegradation of 4-tert-octylphenol, another long-chain alkylphenol, have shown that it can be degraded under UV irradiation, with the process being influenced by factors such as pH and the presence of photosensitizers like Fe(III). nih.gov The degradation is often initiated by the generation of hydroxyl radicals, which are highly reactive and can attack the aromatic ring. nih.gov

Chemical transformation of this compound in environmental matrices such as soil and water, outside of microbial or photolytic action, is likely to be a slow process. The phenol group can undergo oxidation reactions, and the long alkyl chain can also be subject to oxidation, although this is generally less favorable. The stability of dodecylphenol in water at different pH values has been noted, suggesting that hydrolysis is not a significant degradation pathway. service.gov.uk

In soil and sediment, the strong sorption of this compound to organic matter will significantly influence its availability for chemical transformation. service.gov.uk While bound to soil particles, the molecule may be protected from degradation, contributing to its persistence in these compartments. The specific chemical reactions that this compound may undergo in these matrices would be dependent on the geochemical properties of the soil or sediment, such as redox potential, pH, and the presence of reactive minerals and organic matter.

Environmental Fate Modeling and Predictive Research for Alkylphenols

Environmental fate models are essential tools for understanding and predicting the behavior of chemicals like alkylphenols once they are released into the environment. researchgate.net These quantitative models help to improve the understanding of managed systems and can be used to predict the long-term impacts of planned actions, which is particularly important for persistent substances. researchgate.net The output from these models, often expressed as predicted concentrations in various media over time, is routinely used within the framework of environmental risk assessment. researchgate.net

The accuracy of any environmental fate model is highly dependent on the quality of its input data, which includes key physicochemical properties of the substance.

Table 1: Physicochemical Properties of p-Dodecylphenol Used in Environmental Fate Modeling

| Property | Value | Source |

|---|---|---|

| Octanol-Water Partition Coefficient (log Kow) | 7.14 | service.gov.uk |

| Water Solubility | 31 µg/L at 22ºC (main components) | service.gov.uk |

| Vapour Pressure | 0.009 Pa at 20ºC | service.gov.uk |

A significant challenge in predictive research for alkylphenols is the high variability associated with experimental data for environmental hazard endpoints, particularly persistence. chemrxiv.org For example, biotransformation experiments for a single substance can yield half-lives that span several orders of magnitude, depending on influencing environmental factors like the composition and physiological state of the microbial community present. chemrxiv.org Furthermore, experimental limitations can lead to censored data points (e.g., values reported as being above or below a certain threshold), and the amount of available data for any given substance can vary considerably. chemrxiv.org

To address these challenges, advanced predictive research employs sophisticated methodologies to better interpret available data and improve model reliability.

Table 2: Examples of Environmental Fate Modeling Approaches for Organic Pollutants

| Modeling Approach | Application and Description |

|---|---|

| Fugacity Models | Predicts the partitioning and distribution of a chemical among various environmental compartments (air, water, soil, sediment, biota) based on its physicochemical properties. service.gov.uk |

| Quantitative Structure-Biodegradation Relationships (QSBRs) | Machine learning models that predict the biodegradation potential and half-life of a chemical based on its molecular structure. nih.gov These models require reliable input data. |

| Bayesian Inference Models | A statistical approach used to characterize the uncertainty of reported data, such as half-lives. chemrxiv.org It can incorporate variable and censored data to estimate the true mean and standard deviation of a parameter, maximizing the information extracted from experimental results. chemrxiv.orgnih.gov |

| Higher-Tier / "Fate-o-cosm" Systems | Complex experimental setups that more closely mimic real-world field conditions by incorporating water, sediment, plants, and natural sunlight. battelle.org These systems are used to generate more realistic data on a substance's behavior, especially for persistent chemicals where standard lab tests may be insufficient. battelle.org |

Recent research proposes the use of Bayesian inference to systematically handle the variability and uncertainty in experimental data. chemrxiv.org This approach can estimate the true mean and standard deviation from a set of reported half-lives for a single substance, incorporating censored data to maximize the information extracted. chemrxiv.org By providing a more reliable characterization of average half-lives and their natural variability, these methods form a stronger foundation for building predictive models, which are urgently needed by regulatory authorities and industry to manage and design less persistent chemicals. chemrxiv.orgnih.gov

Additionally, there is a move towards conducting studies that more closely mimic field conditions to generate more representative results. battelle.org This includes refined standard tests and higher-tier testing, such as complex "fate-o-cosm" systems that incorporate water, sediment, plants, and natural sunlight to meticulously simulate processes occurring in natural environments. battelle.org Such advanced systems are invaluable for gaining a comprehensive understanding of a persistent substance's ultimate fate in the field. battelle.org

Advanced Analytical Characterization and Quantification of 3 Dodecylphenol

Chromatographic Separation Techniques

Chromatography is a fundamental tool for the separation of 3-dodecylphenol from other related compounds. Both gas and liquid chromatography, coupled with advanced detectors, provide the necessary selectivity and sensitivity for its analysis.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of alkylphenols like this compound. The separation of various isomers, which often co-elute, presents a significant analytical challenge. thermofisher.com High-resolution capillary columns, such as those with polysiloxane-based stationary phases, are commonly employed to improve the separation of phenolic compound isomers. chula.ac.th In some cases, specialized stationary phases incorporating cyclodextrin (B1172386) derivatives have been shown to enhance the resolution of phenolic mixtures. chula.ac.th

For complex samples, comprehensive two-dimensional gas chromatography (GCxGC) coupled with a time-of-flight mass spectrometer (TOF-MS) can provide even greater resolving power, enabling the separation of a larger number of alkylphenol isomers. researchgate.net The mass spectrometer detector allows for the identification of individual isomers based on their unique fragmentation patterns. researchgate.netnih.gov Tandem mass spectrometry (MS-MS) further enhances selectivity by monitoring specific precursor-to-product ion transitions, which can help in the structural elucidation of different isomers. thermofisher.comresearchgate.net The choice of ionization technique, such as electron ionization (EI), influences the fragmentation and the resulting mass spectra. nih.gov

Typical GC-MS Parameters for Alkylphenol Analysis:

| Parameter | Condition |

| Column Type | TG-5MS, 20 m x 0.18 mm ID x 0.18 µm film |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Injection Mode | Splitless with surge pressure |

| Oven Program | 75°C (2.2 min), then 30°C/min to 200°C, then 20°C/min to 300°C (1.0 min) |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Analyzer | Triple Quadrupole (in SRM mode) or TOF |

This table presents a generalized set of parameters and may vary based on the specific instrument and application.

High-performance liquid chromatography (HPLC) offers a complementary approach to GC-MS for the analysis of this compound. epa.gov Reversed-phase chromatography is a common mode of separation for phenolic compounds. mdpi.com A key advantage of HPLC is that it often does not require derivatization of the analytes. nih.gov

Advanced detection methods are crucial for achieving the required sensitivity and selectivity.

Diode Array Detection (DAD) : DAD provides ultraviolet (UV) spectra of the eluting compounds, which can aid in their identification. nih.govresearchgate.net A typical wavelength for the detection of alkylphenols is around 279 nm. nih.govresearchgate.net

Fluorescence Detection (FLD) : FLD offers higher sensitivity and selectivity for fluorescent compounds. For some alkylphenols, excitation at 220 nm and emission at 315 nm can be used. nih.govresearchgate.net

Mass Spectrometry (MS) : Coupling HPLC with a mass spectrometer (LC-MS) provides the highest degree of selectivity and structural information, making it a powerful tool for the unambiguous identification and quantification of this compound in complex samples. nih.gov

Example HPLC Method Parameters for Alkylphenol Isomer Separation:

| Parameter | Condition |

| Column | Mixed-mode stationary phase (e.g., C18/SCX) |

| Mobile Phase | Water:Methanol (15:85, v/v) |

| Flow Rate | 1 mL/min |

| Detection | DAD (279 nm) or FLD (Ex: 220 nm, Em: 315 nm) |

This table represents an example method and specific conditions may need to be optimized.

Spectroscopic Identification and Structural Analysis

Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound. Nuclear magnetic resonance and infrared spectroscopy provide detailed information about the molecule's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound. slideshare.netethernet.edu.et Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to determine the precise connectivity and spatial arrangement of atoms. slideshare.net

¹H NMR (Proton NMR) : Provides information about the number, environment, and connectivity of hydrogen atoms in the molecule.

¹³C NMR (Carbon NMR) : Reveals the number and types of carbon atoms present.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) : These experiments establish correlations between different nuclei, allowing for the complete assembly of the molecular structure.

Computational methods, such as Density Functional Theory (DFT), can be used in conjunction with experimental NMR data to refine and confirm the proposed structure. mestrelab.com

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. ijsdr.orgmdpi.com The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its chemical bonds. ijsdr.org

Key expected vibrational bands for this compound include:

O-H stretch : A broad band typically in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group.

C-H stretches : Bands corresponding to the aromatic and aliphatic C-H bonds.

C=C stretches : Absorptions in the aromatic region (around 1450-1600 cm⁻¹) due to the benzene (B151609) ring.

C-O stretch : A band typically found in the 1200-1300 cm⁻¹ region.

FTIR can be used for qualitative identification, quality control, and to study molecular interactions. drawellanalytical.comresearchgate.net

Isotope Dilution and Stable Isotope Labeling Approaches for Quantification

For highly accurate and precise quantification, especially in complex matrices where matrix effects can be significant, isotope dilution mass spectrometry is the gold standard. mdpi.commdpi.com This technique involves the use of a stable isotope-labeled internal standard of the analyte. explorationpub.com

In this approach, a known amount of a stable isotope-labeled version of this compound (e.g., containing deuterium (B1214612) or ¹³C) is added to the sample before processing. mdpi.comscience.gov The labeled and unlabeled compounds co-elute during chromatography but are distinguished by the mass spectrometer based on their mass-to-charge ratio. researchgate.net By measuring the ratio of the signal from the native analyte to that of the labeled internal standard, a precise and accurate concentration can be determined, as this ratio is largely unaffected by variations in sample preparation and instrument response. explorationpub.com

Methodological Advancements in Trace Analysis and Matrix Effects

The accurate quantification of this compound, particularly at trace concentrations in complex environmental and biological samples, presents significant analytical challenges. nih.gov Its analysis is often complicated by the presence of numerous isomers and co-eluting matrix components that can interfere with detection and measurement. sigmaaldrich.combataviabiosciences.com Consequently, recent advancements in analytical chemistry have focused on developing highly sensitive and selective methods, coupled with robust sample preparation techniques, to overcome these hurdles and mitigate the pervasive issue of matrix effects.

Methodological progress has largely centered on sophisticated chromatographic and mass spectrometric techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the cornerstones for the trace analysis of dodecylphenol (B1171820) and other alkylphenols. thermofisher.comnih.gov GC-MS, often requiring a derivatization step to increase the volatility of the phenol (B47542) group, provides excellent separation of isomers. researchgate.netepa.gov The use of negative-ion chemical-ionization (NICI) with GC-MS can significantly enhance sensitivity, achieving detection limits in the low picogram-per-milliliter (pg/mL) range. researchgate.net

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS) have become increasingly prevalent. nih.govnih.gov These methods offer the advantage of analyzing the compound without derivatization and provide exceptional selectivity and sensitivity, which is crucial for distinguishing the target analyte from a complex background. nih.govnih.gov Techniques like on-line solid-phase extraction (SPE) coupled directly with LC-MS/MS streamline the workflow, reduce sample handling, and enable the analysis of small sample volumes, which is a significant step forward for routine monitoring. thermofisher.com

A critical hurdle in the trace analysis of this compound is the matrix effect , an alteration of the analyte's response caused by other components in the sample matrix. bataviabiosciences.come-b-f.eu This phenomenon, which can manifest as either ion suppression or enhancement in the mass spectrometer source, directly impacts the accuracy, precision, and sensitivity of the analysis. dphen1.commedipharmsai.com The complexity of environmental samples like wastewater, sediment, or biological tissues makes them particularly susceptible to matrix effects. nih.govnih.gov

Several strategies have been developed to counteract matrix effects:

Advanced Sample Preparation: The initial and most critical step is to isolate the analyte and remove interfering substances. organomation.comepa.gov Techniques have evolved from traditional liquid-liquid extraction (LLE) to more efficient and environmentally friendly methods like solid-phase extraction (SPE), solid-phase microextraction (SPME), and dispersive liquid-liquid microextraction (DLLME). dphen1.comresearchgate.net These methods not only concentrate the analyte but also provide a crucial clean-up step to minimize matrix interferences. nih.govdphen1.com

Isotopically Labeled Internal Standards: The use of stable, isotopically labeled internal standards is a powerful approach to compensate for matrix effects. sigmaaldrich.com These standards, which are chemically identical to the analyte but have a different mass, are added to the sample at the beginning of the preparation process. They experience the same extraction inefficiencies and ionization suppression or enhancement as the target analyte, allowing for accurate correction of the final quantified value. dphen1.com

Matrix-Matched Calibration: This technique involves preparing calibration standards in a blank matrix extract that is representative of the samples being analyzed. This ensures that the standards and the samples are affected by the matrix in a similar way, thereby improving the accuracy of quantification. youtube.com

Instrumental Innovations: Modern mass spectrometers, such as triple quadrupole and high-resolution Orbitrap systems, offer enhanced selectivity through techniques like Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM). nih.govthermofisher.com These methods isolate a specific precursor ion and monitor its characteristic product ions, effectively filtering out background noise and reducing the impact of co-eluting matrix components. thermofisher.comthermofisher.com

The following tables provide an overview of the performance of various analytical methods for related alkylphenols and illustrate the calculation of matrix effects, which are directly applicable to the analysis of this compound.

| Analyte(s) | Matrix | Methodology | Limit of Detection (LOD) | Recovery (%) | Source |

|---|---|---|---|---|---|

| Nonylphenol, 4-t-Octylphenol | River Water | GC/MS-NICI (PFB derivatives) | 1.0 - 33 pg/mL | 77.9 - 102 | researchgate.net |

| 4-n-Alkylphenols | Wastewater | GC/MS (Acetyl derivatives) | 6.9 - 15.7 ng/L | 91.1 - 112 | researchgate.net |

| Nonylphenol, Bisphenol A | Wastewater Effluent | SPME-GC-MS | 0.04 - 1 µg/L | Not Reported | researchgate.net |

| 4-Nonylphenols, 4-tert-Octylphenol | Fish and Shellfish | GC-MS (SIM) | 2 - 20 ng/g | 86.0 - 96.4 | nih.gov |

| Alkylphenol Ethoxylates | Tea | SPE-UPLC-MS/MS | 0.024 - 125.4 µg/kg (LOQ) | 70.3 - 110.7 | nih.gov |

| Parameter | Description | Example Value |

|---|---|---|

| A | Peak area of analyte in a neat solvent standard | 1,200,000 |

| B | Peak area of analyte in a blank matrix extract spiked at the same concentration as A | 900,000 |

| Matrix Effect (%) | Calculated as (B / A) * 100 | (900,000 / 1,200,000) * 100 = 75% |

| Interpretation: A value of 75% indicates a 25% signal suppression due to the matrix. A value >100% would indicate signal enhancement. The goal of method development is to bring this value as close to 100% as possible or to use corrective measures like internal standards. dphen1.com |

Applications of Dodecylphenol in Materials Science and Polymer Chemistry Research

Dodecylphenol (B1171820) as a Building Block in Polymer Synthesis

The bifunctional nature of dodecylphenol, with reactive sites on both the aromatic ring and the hydroxyl group, allows it to be readily incorporated into various polymer structures. This has led to the synthesis of functional resins and surfactants with specific performance attributes.

Phenol-formaldehyde (PF) resins are synthetic polymers obtained from the reaction of phenol (B47542) or a substituted phenol with formaldehyde (B43269). icm.edu.plwoodresearch.sk When dodecylphenol is used as the phenolic monomer, poly(dodecyl phenol formaldehyde) resins are formed. The synthesis is a polycondensation reaction that can be catalyzed by either an acid or a base, leading to two main types of resins: novolacs and resols. woodresearch.sk The long dodecyl chain becomes a pendant group on the polymer backbone, significantly influencing the resin's physical properties.

The general synthesis procedure involves reacting dodecylphenol with formaldehyde in a reactor, often with a specific molar ratio to control the polymer's molecular weight and structure. icm.edu.plresearchgate.net The reaction temperature and catalyst type are critical parameters that dictate the reaction rate and the final properties of the resin. woodresearch.sk

Structural characterization of these resins is typically performed using spectroscopic techniques. Fourier-transform infrared spectroscopy (FT-IR) is used to confirm the successful incorporation of the monomers and the formation of the polymer backbone by identifying characteristic functional groups and bond linkages within the resin structure. woodresearch.skresearchgate.net

Dodecylphenol polyoxyethylene ethers are a significant class of non-ionic surfactants synthesized from dodecylphenol. The synthesis is typically a two-step process. The first step is the alkylation of phenol with a dodecene isomer (e.g., branched non-terminal dodecene) to produce dodecylphenol. rsc.orgrsc.orgresearchgate.net This is followed by an addition reaction with ethylene (B1197577) oxide (ethoxylation), where a polyoxyethylene chain is grown from the phenolic hydroxyl group. The length of this hydrophilic chain can be controlled by the reaction conditions, allowing for the fine-tuning of the surfactant's properties. rsc.org

Research has focused on optimizing the synthesis process to achieve high yields and selectivity. For instance, one study on the synthesis of branched dodecyl phenol (b-DP) via alkylation reported a high conversion rate and selectivity under specific conditions. rsc.orgnih.gov

| Parameter | Value | Reference |

| Reactant | Branched non-terminal dodecene | rsc.org |

| Catalyst | Sulfonic acid resin | rsc.org |

| Reaction Temperature | 90 °C | rsc.org |

| Dodecene Conversion Rate | 98.1% | rsc.orgrsc.orgresearchgate.netnih.gov |

| Branched Dodecylphenol Selectivity | 95.9% | rsc.orgrsc.orgresearchgate.netnih.gov |

This table summarizes the optimized reaction conditions and results for the synthesis of branched dodecylphenol, a precursor for functional surfactants.

Following the synthesis of dodecylphenol, ethoxylation is carried out to produce a series of dodecylphenol polyoxyethylene ethers (DPEOn), where 'n' denotes the number of ethylene oxide units. rsc.org These surfactants have been evaluated for their performance in various applications, demonstrating their effectiveness as emulsifiers and wetting agents. academax.commdpi.com

Modification of Polymeric Material Properties Through Dodecylphenol Incorporation

The integration of the dodecylphenol moiety into or alongside polymeric materials can substantially alter their bulk and surface properties. The long alkyl chain is particularly effective at influencing intermolecular interactions, leading to changes in rheology and surface activity.

Asphaltenes are complex hydrocarbon molecules found in crude oil that can precipitate and deposit in pipelines and processing equipment, leading to blockages and reduced productivity. researchgate.netgoogle.com Dodecylphenol and its derivatives, particularly phenol-aldehyde resins, are used as asphaltene inhibitors or dispersants. researchgate.netgoogle.com These additives work by adsorbing onto asphaltene particles, preventing them from aggregating and precipitating from the oil. researchgate.net The long, soluble dodecyl chains provide a steric barrier that keeps the asphaltene particles dispersed, thereby maintaining the fluidity of the crude oil. researchgate.net

The effectiveness of these inhibitors is directly related to the rheological properties of the fluid. By preventing the formation of large asphaltene aggregates, dodecylphenol-based inhibitors mitigate the sharp increase in viscosity associated with asphaltene precipitation. kompozit.org.trtainstruments.com Studies have shown that dodecylphenol can delay asphaltene aggregation in various crude oils. researchgate.net Furthermore, mixed phenol-aldehyde resins, which incorporate both dodecylphenol and other alkylphenols like t-butyl phenol, have been investigated to create synergistic effects for improved asphaltene stabilization. google.com

Dodecylphenol polyoxyethylene ethers are highly effective at reducing the surface tension of water. rsc.orgnih.gov Their amphiphilic structure allows them to orient at the air-water interface, disrupting the cohesive energy of water molecules. The efficiency of a surfactant is often characterized by its critical micelle concentration (CMC), the concentration at which micelles begin to form and the surface tension reaches its minimum value (γCMC). mdpi.com

Research on branched dodecylphenol polyoxyethylene ethers (b-DPEOn) has demonstrated their excellent surface activity. For example, b-DPEO10 can reduce the surface tension of water to below 31.55 mN/m. rsc.orgnih.govnih.gov

| Surfactant | CMC (g/L) | γCMC (mN/m) | Reference |

| b-DPEO10 | ~1.3 x 10-2 | < 31.55 | rsc.orgrsc.orgresearchgate.netnih.gov |

This table presents the surface activity parameters for a branched dodecylphenol polyoxyethylene ether surfactant at 25 °C.

The wetting ability of these surfactants is also a key performance characteristic. Studies comparing branched dodecylphenol derivatives (b-DPEOn) with their commercial linear counterparts have shown that the branched versions exhibit preferable wetting ability. rsc.orgnih.gov This enhanced performance makes them promising for applications in industries like textiles and pesticides, where efficient surface wetting is crucial. rsc.orgresearchgate.netnih.gov

Research Directions in Dodecylphenol-Derived Advanced Materials

The versatility of dodecylphenol continues to inspire research into new advanced materials. Current and future research directions are focused on enhancing performance, improving sustainability, and expanding the application scope of dodecylphenol-derived materials.

One major area of research is the development of more effective asphaltene inhibitors for the petroleum industry. researchgate.netmdpi.com This includes synthesizing novel polymeric structures and exploring synergistic blends of different alkylphenol-aldehyde resins to improve dispersion stability under harsh reservoir conditions. google.comgoogle.com

In the field of surfactants, innovation is driven by the synthesis of novel structures with superior performance. This includes modifying the hydrophobic dodecyl group or the hydrophilic polyoxyethylene chain to create surfactants with better wetting, emulsifying, or foaming properties. rsc.orghtfmarketintelligence.com There is also a growing trend towards using greener chemistry and more sustainable, bio-based feedstocks for synthesis to reduce environmental impact. htfmarketintelligence.com

Furthermore, dodecylphenol and its derivatives are being explored as modifying agents in a wider range of polymer systems. For example, they can be used to synthesize polyols for polyurethane production, potentially improving the mechanical and thermal properties of the final material. researchgate.netnih.gov Their use as emulsifiers in the synthesis of modified natural rubber composites is another promising application, aiming to improve the compatibility between polar fillers and the non-polar rubber matrix. mdpi.com These research avenues highlight the ongoing potential of dodecylphenol as a key building block for the next generation of advanced materials.

Future Perspectives and Emerging Research Avenues for 3 Dodecylphenol

Development of Novel Sustainable and Economically Viable Synthesis Pathways

The traditional synthesis of dodecylphenol (B1171820) involves the alkylation of phenol (B47542) with olefins like propylene (B89431) tetramer or 1-dodecene, often using homogeneous acid catalysts such as sulfuric acid or aluminum chloride. wikipedia.orgrsc.org While effective, these methods can present challenges related to catalyst separation, corrosion, and waste disposal. researchgate.net Future research is intensely focused on developing "green" synthesis routes that are both environmentally benign and economically competitive.

A primary area of development is the use of solid acid catalysts. These materials, which include zeolites, sulfated metal oxides, and ion-exchange resins, offer significant advantages over their homogeneous counterparts. researchgate.netrsc.org They are non-corrosive, easily separated from the reaction mixture, and can often be regenerated and reused, minimizing waste and improving process economy. scispace.comusask.ca Research into solid superacids, such as Fe2O3·SO42-, has demonstrated high catalytic performance for the alkylation of phenol with long-chain alcohols. researchgate.net The optimization of these catalysts, focusing on maximizing acid site density, pore size, and surface hydrophobicity, is a key objective for achieving high conversion rates and selectivity under milder reaction conditions. scispace.com

Another promising frontier is biocatalysis. While the direct enzymatic synthesis of 3-dodecylphenol is still an emerging field, biocatalysis has proven effective for a wide range of chemical transformations, including the production of fine chemicals and the polymerization of other alkylphenols. mdpi.comnih.gov Future research may explore the discovery or engineering of enzymes, such as lipases or laccases, that can catalyze the specific alkylation of phenol. mdpi.com The use of enzymes and whole-cell biocatalysts could lead to processes that operate at ambient temperatures and pressures, use renewable feedstocks, and generate minimal waste. nih.govyoutube.com

| Aspect | Conventional Synthesis (e.g., AlCl₃) | Emerging Sustainable Pathways (e.g., Solid Acids, Biocatalysis) |

| Catalyst Type | Homogeneous liquid acid (e.g., AlCl₃, H₂SO₄) | Heterogeneous solid acid (zeolites, resins) or Biocatalysts (enzymes) researchgate.netnih.gov |

| Catalyst Reusability | Difficult; often consumed or requires complex separation | High; easily separated and can be regenerated and reused scispace.com |

| Reaction Conditions | Often requires elevated temperatures and pressures | Potentially milder conditions, especially for biocatalytic routes nih.gov |

| Corrosion & Safety | High risk of equipment corrosion; handling hazards researchgate.net | Significantly reduced corrosion and improved handling safety researchgate.net |

| Waste Generation | Produces significant acidic and aqueous waste streams | Minimal waste generation; aligns with green chemistry principles rsc.org |

| Feedstock Source | Petroleum-based (phenol, propylene tetramer) wikipedia.org | Potential for using bio-based phenols and olefins from renewable resources |

In-depth Mechanistic Understanding of Environmental Interactions and Transformations

Given the widespread use of alkylphenols, a thorough understanding of their environmental fate is critical. Research indicates that dodecylphenol is not readily biodegradable and tends to persist in the environment, particularly in soil and sediment. service.gov.uk Its high octanol-water partition coefficient (log Kow) suggests a strong tendency to partition from water into organic matter and accumulate in aquatic organisms, with a measured fish bioconcentration factor (BCF) of 823. service.gov.uk

Future research will focus on elucidating the specific pathways of dodecylphenol's transformation in various environmental compartments. While the compound itself is persistent, it may undergo slow degradation through biotic and abiotic processes. Studies on analogous compounds like nonylphenol show that environmental degradation can lead to the formation of metabolites that are sometimes more persistent than the parent compound. nih.govcapes.gov.br Identifying the specific metabolites of this compound is a key research goal. Mechanistic studies will likely investigate microbial degradation, drawing parallels from the known breakdown of phenol by bacteria such as Pseudomonas fluorescens and Acinetobacter tandoii. nih.govnih.gov These organisms typically degrade phenol by hydroxylating the aromatic ring to form catechol, followed by ortho- or meta-ring cleavage. nih.gov The presence of the long dodecyl chain, however, significantly impacts the rate and mechanism of this process, a factor that requires detailed investigation.

Photodegradation, or the breakdown of the compound by sunlight in aquatic environments, is another important transformation pathway that warrants further study. Understanding the kinetics and products of these degradation processes is essential for developing accurate environmental risk models and effective remediation strategies for contaminated sites.

| Environmental Process | Description and Research Focus | Key Parameters |

| Biodegradation | Breakdown by microorganisms in soil, sediment, and water. Research aims to identify responsible microbial species and metabolic pathways. service.gov.uknih.gov | Half-life in soil/sediment, degradation rate constants, identification of metabolites. |

| Bioaccumulation | The buildup of the compound in living organisms. Future work will refine bioaccumulation factors in various species within the food web. service.gov.uk | Bioconcentration Factor (BCF), Biomagnification Factor (BMF). service.gov.uk |

| Adsorption/Partitioning | The process by which the compound binds to soil and sediment particles. Research focuses on quantifying partitioning coefficients in diverse environmental matrices. service.gov.uknih.gov | Soil Organic Carbon-Water Partitioning Coefficient (Koc), Octanol-Water Partition Coefficient (Kow). service.gov.uk |

| Photodegradation | Breakdown initiated by exposure to ultraviolet (UV) radiation from sunlight in surface waters. Studies are needed to determine the quantum yield and transformation products. | Photolytic half-life, identification of photoproducts. |

Exploration of Novel Polymeric Materials and Performance Enhancement Strategies

The molecular structure of this compound, featuring a reactive phenolic hydroxyl group and a long, flexible, and hydrophobic alkyl chain, makes it a highly valuable component in polymer chemistry. A significant area of ongoing and future research is its use as a modifier for traditional polymers to impart new functionalities and enhance performance.

In the field of thermosets, this compound is used to modify phenolic and epoxy resins. hjd-chem.com When incorporated into phenolic resins, the dodecyl chain acts as an internal plasticizer, increasing the flexibility and toughness of the otherwise brittle material. mdpi.com A study on the similar 3-pentadecyl-phenol demonstrated that its inclusion in phenolic foam formulations could increase the bending deflection by 300%, creating a much tougher material with a more regular and dense network structure. mdpi.com For epoxy resins, dodecylphenol can serve as a reactive diluent or a component of the curing agent, improving the resin's processability and the final cured product's water resistance and adhesion. hjd-chem.com

Furthermore, this compound is a key precursor for synthesizing high-performance surfactants (dodecylphenol ethoxylates). rsc.orghjd-chem.com Research in this area is focused on creating novel surfactants with tailored properties. For example, surfactants based on branched dodecylphenol isomers have been shown to exhibit superior wetting performance compared to their linear counterparts. rsc.orgrsc.org These surfactants are critical in emulsion polymerization, where they help stabilize latexes and improve the properties of resulting films, adhesives, and coatings. hjd-chem.com Future work will likely explore the creation of reactive surfactants from this compound that can be covalently bonded into the polymer backbone, preventing their migration and improving the long-term stability and water resistance of the final product.

| Polymer System | Role of this compound | Resulting Performance Enhancement | Potential Applications |

| Phenolic Resins | Co-monomer / Modifier | Increased flexibility, toughness, and impact resistance; improved solubility in organic solvents. mdpi.comgoogle.com | High-performance composites, flexible adhesives, specialty coatings. |

| Epoxy Resins | Curing Agent Component / Reactive Diluent | Enhanced hydrophobicity and water resistance; improved processability and adhesion. hjd-chem.com | Marine and protective coatings, industrial flooring, high-performance sealants. |

| Surfactants (in Emulsion Polymerization) | Hydrophobic Precursor | Superior wetting and emulsifying properties; improved latex stability and film formation. rsc.orgrsc.org | Waterborne paints, pressure-sensitive adhesives, textile coatings. |

| Natural Rubber Composites | Precursor for Emulsifiers (Dodecylphenol Ethoxylates) | Improved compatibility and dispersion of fillers (e.g., lignin) within the rubber matrix. mdpi.com | High-performance, bio-based rubber compounds for tires and industrial goods. |

Integration of Advanced Computational Chemistry in Dodecylphenol Research

Advanced computational chemistry and molecular modeling are becoming indispensable tools for accelerating research and development while reducing experimental costs. These in silico methods offer powerful predictive capabilities that can be applied across the entire research spectrum of this compound.

In the realm of synthesis (Section 6.1), Density Functional Theory (DFT) calculations can be used to investigate reaction mechanisms at the atomic level. rsc.org For example, DFT studies can model the alkylation of phenol on the surface of a solid acid catalyst, helping to elucidate the most favorable reaction pathways and predict activation energies. rsc.orgresearchgate.net This knowledge can guide the rational design of more efficient and selective catalysts. Molecular dynamics (MD) simulations can further probe the interactions at the catalyst-reactant interface, providing insights into how reactants like dodecene and phenol arrange themselves within catalyst pores. sciopen.com

For understanding environmental interactions (Section 6.2), computational tools like Quantitative Structure-Activity Relationship (QSAR) models are highly valuable. QSAR models can correlate the molecular structure of this compound and its potential metabolites with properties like biodegradability and aquatic toxicity, allowing for rapid screening and risk assessment. nih.govnih.gov Molecular docking simulations can be employed to predict how this compound might interact with specific biological targets, such as hormone receptors in wildlife, providing a mechanistic basis for its ecotoxicological effects. westminster.ac.ukkau.edu.sa

In materials science (Section 6.3), MD simulations are used to predict the bulk properties of new polymers incorporating this compound. mdpi.com By simulating the behavior of polymer chains, researchers can estimate key material properties such as glass transition temperature, mechanical modulus, and miscibility with other components, thereby guiding the formulation of new resins and composites with desired characteristics. youtube.com

| Computational Method | Application Area for this compound Research | Specific Research Question Addressed |

| Density Functional Theory (DFT) | Sustainable Synthesis & Environmental Fate | What is the lowest-energy reaction pathway for phenol alkylation on a zeolite catalyst? rsc.orgresearchgate.net How do electronic properties influence the oxidative degradation of the phenol ring? rsc.org |

| Molecular Dynamics (MD) | Polymer Development & Synthesis | How does incorporating this compound affect the chain mobility and glass transition temperature of a phenolic resin? mdpi.com How do reactants orient at the interface of an immobilized ionic liquid catalyst? sciopen.com |

| Quantitative Structure-Activity Relationship (QSAR) | Environmental Risk Assessment | Can we predict the biodegradability or aquatic toxicity of various dodecylphenol isomers and their degradation products based on their molecular structure? nih.govnih.gov |

| Molecular Docking | Ecotoxicology & Mechanistic Toxicology | What is the binding affinity of this compound for key environmental protein targets, such as fish estrogen receptors? westminster.ac.ukkau.edu.sa |

Q & A

Q. Critical Considerations :

- Sample heterogeneity : Replicate assays ≥3 times; report confidence intervals.

- Reference controls : Include sodium azide-treated samples to distinguish biotic/abiotic degradation .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- PPE (Personal Protective Equipment) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis .

- Spill management : Absorb with vermiculite; dispose as hazardous waste (EPA code D001) .

- Exposure limits : Adhere to PAC-2 (23 mg/m³) for acute exposure; monitor air quality with PID (Photoionization Detectors) .

Advanced: What strategies can reconcile conflicting data on this compound’s sorption behavior in soil vs. aquatic systems?

Methodological Answer:

- Isotherm modeling : Compare Freundlich (heterogeneous soils) vs. Langmuir (aquatic sediments) models using batch equilibrium tests .

- Parameterize organic carbon content : Normalize sorption coefficients () to account for soil organic matter variability.

- Advanced analytics : Use synchrotron-based XANES (X-ray Absorption Near Edge Structure) to probe molecular interactions at clay surfaces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.